molecular formula C10H12F3NO4S2 B6967575 2-methyl-5-methylsulfonyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide

2-methyl-5-methylsulfonyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide

Cat. No.: B6967575
M. Wt: 331.3 g/mol
InChI Key: GTEVEMUAWVNDGT-UHFFFAOYSA-N
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Description

2-methyl-5-methylsulfonyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide is a complex organic compound characterized by the presence of multiple functional groups, including a methyl group, a methylsulfonyl group, and a trifluoroethyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-methylsulfonyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. One common method involves the reaction of 2-methyl-5-methylsulfonylbenzenesulfonyl chloride with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-methylsulfonyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid, while reduction of the sulfonyl group can produce a sulfide .

Scientific Research Applications

2-methyl-5-methylsulfonyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-methyl-5-methylsulfonyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. The trifluoroethyl group can enhance the compound’s ability to penetrate cell membranes, while the sulfonamide group can interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-methyl-5-methylsulfonylbenzenesulfonamide: Lacks the trifluoroethyl group, resulting in different chemical properties and reactivity.

    N-(2,2,2-trifluoroethyl)benzenesulfonamide: Lacks the methyl and methylsulfonyl groups, leading to different biological activities.

    5-methylsulfonyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide: Similar structure but lacks the methyl group, affecting its overall reactivity and applications.

Uniqueness

The presence of both the trifluoroethyl and methylsulfonyl groups in 2-methyl-5-methylsulfonyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide makes it unique compared to similar compounds

Properties

IUPAC Name

2-methyl-5-methylsulfonyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO4S2/c1-7-3-4-8(19(2,15)16)5-9(7)20(17,18)14-6-10(11,12)13/h3-5,14H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEVEMUAWVNDGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C)S(=O)(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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